1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide
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Overview
Description
1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products . This compound is characterized by the presence of a dimethylamino group, an acetyl group, and a sulfonamide group attached to a piperidine ring.
Preparation Methods
The synthesis of 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide involves several steps, typically starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst . . Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonamide group, often using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can act as a hydrogen bond acceptor. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperidinone: A piperidine ring with a ketone group.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(dimethylamino)acetyl]piperidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S/c1-11(2)7-9(13)12-5-3-4-8(6-12)16(10,14)15/h8H,3-7H2,1-2H3,(H2,10,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONMJPZTGOCVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCCC(C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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